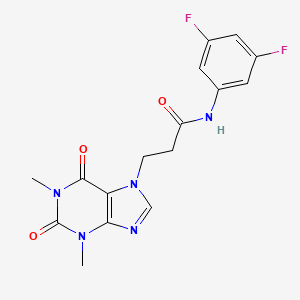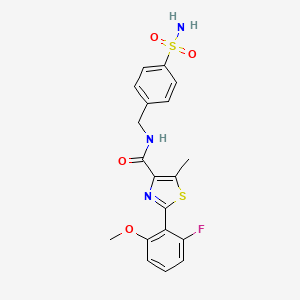![molecular formula C25H24O6 B11159319 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11159319.png)
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyrano[2,3-f]chromene family. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with multiple functional groups. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of phloroglucinol as a starting material . The synthetic route includes regioselective reactions to introduce the necessary functional groups and cyclization steps to form the fused ring system . Reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and process optimization could potentially enable scalable production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-dione: A related compound with similar structural features and biological activities.
Indeno[1,2-b]pyrano[2,3-f]chromene-2,12(13H)-dione: Another compound with a fused ring system, used in similar research applications.
Uniqueness
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C25H24O6 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydroisochromeno[3,4-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H24O6/c1-13-10-21-23(15-6-4-5-7-16(15)25(27)31-21)24-22(13)18(26)12-20(30-24)17-11-14(28-2)8-9-19(17)29-3/h8-11,20H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
SIZNZQPZGBRDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C=CC(=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159237.png)
![[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11159240.png)

![methyl N-{[2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11159248.png)
![N-(4-carbamoylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159252.png)
![4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11159256.png)

![4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one](/img/structure/B11159276.png)
![3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11159280.png)
![4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B11159285.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11159293.png)
![3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159294.png)
![3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11159303.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11159311.png)
